L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine

Description

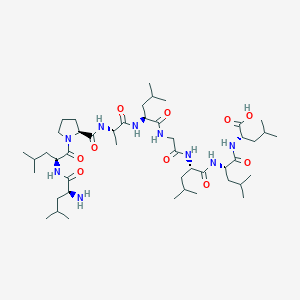

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine is a synthetic octapeptide composed of eight amino acid residues: six leucines (Leu), one proline (Pro), one alanine (Ala), and one glycine (Gly). Its molecular formula is C₄₅H₇₂N₁₀O₁₁, with a molecular weight of 929.11 g/mol (CAS No. 630105-77-0) . The peptide’s structure includes a repeating Leu-Leu motif and a Pro-Ala segment, which may influence its conformational stability and biological interactions.

Properties

CAS No. |

649558-70-3 |

|---|---|

Molecular Formula |

C46H83N9O10 |

Molecular Weight |

922.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C46H83N9O10/c1-24(2)17-31(47)40(58)53-35(21-28(9)10)45(63)55-16-14-15-37(55)44(62)49-30(13)39(57)51-32(18-25(3)4)41(59)48-23-38(56)50-33(19-26(5)6)42(60)52-34(20-27(7)8)43(61)54-36(46(64)65)22-29(11)12/h24-37H,14-23,47H2,1-13H3,(H,48,59)(H,49,62)(H,50,56)(H,51,57)(H,52,60)(H,53,58)(H,54,61)(H,64,65)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

JXSQIJNGFISBFQ-MDKUUQCZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine is a complex peptide comprised predominantly of leucine, an essential branched-chain amino acid (BCAA). This compound's biological activity is of significant interest due to leucine's well-documented roles in protein synthesis, metabolic regulation, and potential therapeutic applications.

1. Overview of Leucine's Biological Functions

Leucine plays a critical role in several biological processes:

- Protein Synthesis : Leucine is a key regulator of the mTOR (mechanistic target of rapamycin) pathway, which is crucial for protein synthesis and cell growth. It promotes the initiation of mRNA translation, leading to increased protein production in various tissues, including skeletal muscle and adipose tissue .

- Energy Metabolism : As a precursor for ATP generation, leucine contributes to energy balance and metabolic homeostasis. It influences glucose metabolism and insulin sensitivity .

- Tissue Regeneration : Leucine supplementation has been shown to support recovery from muscle injuries and enhance muscle mass in aging populations .

The primary mechanism through which leucine exerts its effects involves the activation of the mTOR signaling pathway:

- mTOR Activation : Leucine activates mTORC1, leading to phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are involved in protein synthesis regulation .

- Cellular Uptake : The transport of leucine into cells is mediated by specific transporters (e.g., SLC7A5), which also regulate the efflux of other amino acids like glutamine, further influencing mTOR activity .

3.1 Leucine Supplementation and Muscle Health

A study explored the effects of leucine supplementation on muscle protein synthesis in elderly subjects. Results indicated that leucine significantly enhanced muscle recovery post-exercise and improved overall muscle mass .

3.2 Leucine's Role in Obesity Management

Research has demonstrated that leucine supplementation may help reduce body fat by modulating energy expenditure and improving insulin sensitivity. However, the effects are more pronounced under specific dietary conditions .

4. Comparative Data Table

5. Conclusion

This compound demonstrates significant biological activity primarily attributed to its leucine content. Its roles in protein synthesis, energy metabolism, and tissue regeneration highlight its potential as a therapeutic agent for various metabolic disorders.

Further research is warranted to fully elucidate the compound's mechanisms and optimize its application in clinical settings. The complexity of this peptide suggests that its effects may vary based on individual metabolic contexts and dietary compositions.

Comparison with Similar Compounds

Structural and Functional Differences

L-Prolyl-L-leucyl-Glycine Amide (PLG)

- Structure : Tripeptide (Pro-Leu-Gly-NH₂).

- Molecular Weight : ~317.4 g/mol (smaller than the octapeptide).

- Key Features : Shorter chain with a terminal amide group.

- Intravenous administration was suggested for future studies to bypass absorption limitations . Synergistic effects with levodopa were noted in reducing dyskinesias, but larger trials are needed .

Cyclic Peptides: cyclo(Acp-Ala) and cyclo(Gly-Leu)

- Structure: Cyclic peptides with non-standard residues (e.g., 1-aminocyclopentanecarbonyl).

- Key Features : Cyclic backbone enhances stability but may reduce solubility.

- Research Findings :

L-Leucyl-L-alanine

- Structure : Dipeptide (Leu-Ala).

- Molecular Weight : ~202.2 g/mol.

- Key Features : Simpler structure with high bioavailability compared to longer peptides .

L-Leucine, L-alanyl-L-alanyl-L-prolyl-L-prolylglycyl-L-alanyl-L-arginyl-L-seryl (CAS 852445-67-1)

- Structure: Nonapeptide containing arginine (Arg) and serine (Ser).

- Molecular Weight : ~838.95 g/mol.

- Key Features : Presence of charged residues (Arg) may improve solubility and cellular uptake .

Pharmacokinetic and Pharmacodynamic Considerations

| Compound | Molecular Weight (g/mol) | Key Amino Acids | Bioavailability Challenges | Known Biological Effects |

|---|---|---|---|---|

| Target Octapeptide | 929.11 | Leu (×6), Pro, Ala | Likely poor oral absorption | Not directly studied |

| PLG | 317.4 | Pro, Leu, Gly | Poor intestinal absorption | Limited antiparkinsonian activity |

| Cyclo(Acp-Ala) | ~300 (estimated) | Cyclic structure | High stability | Embryotoxic in chick models |

| L-Leucyl-L-alanine | 202.2 | Leu, Ala | High | No reported toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.